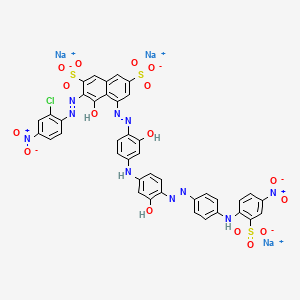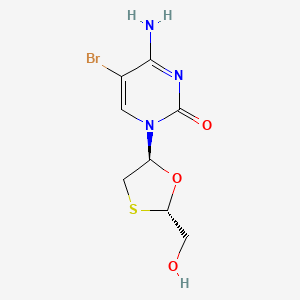
6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-methyl-2H-1,4-benzothiazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-methyl-2H-1,4-benzothiazin-3(4H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazinone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-methyl-2H-1,4-benzothiazin-3(4H)-one typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include diethylamine, ethylene oxide, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-methyl-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-methyl-2H-1,4-benzothiazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-methyl-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(2-Diethylaminoethoxy)-ethanol: Shares the diethylaminoethoxy group but lacks the benzothiazinone core.
2-(2-Aminoethoxy)ethanol: Similar structure but with an amino group instead of a diethylamino group.
Uniqueness
6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-methyl-2H-1,4-benzothiazin-3(4H)-one is unique due to its combination of the benzothiazinone core and the diethylaminoethoxy group, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
91119-80-1 |
|---|---|
Molecular Formula |
C17H25N3O2S |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
6-[(E)-N-[2-(diethylamino)ethoxy]-C-methylcarbonimidoyl]-4-methyl-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C17H25N3O2S/c1-5-20(6-2)9-10-22-18-13(3)14-7-8-16-15(11-14)19(4)17(21)12-23-16/h7-8,11H,5-6,9-10,12H2,1-4H3/b18-13+ |
InChI Key |
WGYWODSYAAEVHU-QGOAFFKASA-N |
Isomeric SMILES |
CCN(CC)CCO/N=C(\C)/C1=CC2=C(C=C1)SCC(=O)N2C |
Canonical SMILES |
CCN(CC)CCON=C(C)C1=CC2=C(C=C1)SCC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















